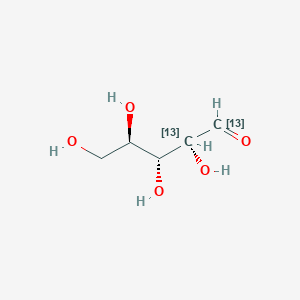

D-Ribose-1,2-13C2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C5H10O5 |

|---|---|

Molecular Weight |

152.12 g/mol |

IUPAC Name |

(2R,3R,4R)-2,3,4,5-tetrahydroxy(1,2-13C2)pentanal |

InChI |

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5-/m0/s1/i1+1,3+1 |

InChI Key |

PYMYPHUHKUWMLA-TYMGBKNMSA-N |

Isomeric SMILES |

C([C@H]([C@H]([13C@H]([13CH]=O)O)O)O)O |

Canonical SMILES |

C(C(C(C(C=O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to D-Ribose-1,2-¹³C₂: Properties, Experimental Applications, and Metabolic Tracing

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, experimental applications, and metabolic tracing methodologies for D-Ribose-1,2-¹³C₂. This isotopically labeled sugar is a powerful tool for elucidating the intricacies of the pentose phosphate pathway (PPP) and nucleotide biosynthesis, offering valuable insights for drug development and metabolic research.

Core Chemical and Physical Properties

D-Ribose-1,2-¹³C₂ is a stable, non-radioactive isotopologue of D-Ribose, where the carbon atoms at the C1 and C2 positions are replaced with the heavy isotope ¹³C. This specific labeling pattern makes it an invaluable tracer for metabolic flux analysis.

| Property | Value | Citation(s) |

| Chemical Formula | C₃[¹³C]₂H₁₀O₅ | [1] |

| Molecular Weight | 152.12 g/mol | [1][2][3] |

| CAS Number | 209909-88-6 | [1][2] |

| Appearance | White crystalline powder | [3] |

| Melting Point | 88-92 °C (decomposes) | [1][3] |

| Chemical Purity (HPLC) | ≥99% | [1][3] |

| Isotopic Purity | 99 atom % ¹³C | [3] |

| Optical Activity | [α]20/D -20°, c = 4 in H₂O | [3] |

| Solubility | Soluble in water | |

| Storage | Store at room temperature, away from light and moisture. | [4] |

Metabolic Tracing with D-Ribose-1,2-¹³C₂: The Pentose Phosphate Pathway

D-Ribose-1,2-¹³C₂ is a crucial tool for dissecting the pentose phosphate pathway (PPP), a fundamental metabolic route for the synthesis of nucleotides and the production of NADPH. When cells are cultured with D-Ribose-1,2-¹³C₂, the labeled carbons are incorporated into various downstream metabolites, allowing for the quantification of pathway flux.

The labeled ribose can be taken up by cells and phosphorylated to ribose-5-phosphate. From there, it can enter the non-oxidative branch of the PPP. The key enzymes transketolase (TKT) and transaldolase (TALDO) then shuffle the carbon backbone, leading to the formation of glycolytic intermediates such as fructose-6-phosphate and glyceraldehyde-3-phosphate, which will carry the ¹³C label. By analyzing the isotopic enrichment in these molecules, researchers can quantify the activity of the non-oxidative PPP.

Furthermore, the labeled ribose-5-phosphate is a direct precursor for the synthesis of purine and pyrimidine nucleotides. Tracing the ¹³C labels into the ribose moiety of these nucleotides provides a direct measure of de novo nucleotide synthesis.

Metabolic fate of D-Ribose-1,2-¹³C₂ in the non-oxidative Pentose Phosphate Pathway.

Experimental Protocols

The following are generalized protocols for metabolic tracing experiments using D-Ribose-1,2-¹³C₂. These should be optimized based on the specific cell line, experimental conditions, and analytical instrumentation.

I. Cell Culture and Isotope Labeling

This protocol outlines the general procedure for labeling cultured cells with D-Ribose-1,2-¹³C₂.

Materials:

-

Mammalian cells of interest

-

Complete growth medium (e.g., DMEM, RPMI-1640)

-

Glucose-free and ribose-free medium

-

D-Ribose-1,2-¹³C₂

-

Dialyzed fetal bovine serum (dFBS)

-

Phosphate-buffered saline (PBS), ice-cold

-

6-well or 10-cm culture plates

-

Trypsin-EDTA

-

Cell scraper

-

Centrifuge

Procedure:

-

Cell Seeding: Seed cells in 6-well or 10-cm plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere and grow overnight in complete growth medium.

-

Media Preparation: Prepare the labeling medium by supplementing glucose-free and ribose-free medium with D-Ribose-1,2-¹³C₂ at the desired concentration (typically 5-10 mM), dFBS, and other necessary supplements.

-

Labeling:

-

Aspirate the growth medium from the cells.

-

Wash the cells once with sterile PBS.

-

Add the pre-warmed labeling medium to the cells.

-

-

Incubation: Incubate the cells for a time course determined by the specific metabolic pathway under investigation. For rapid pathways like the PPP, a time course of 0, 1, 4, 8, and 24 hours is often informative.

-

Metabolite Extraction:

-

Place the culture plates on ice.

-

Aspirate the labeling medium.

-

Wash the cells twice with ice-cold PBS.

-

Add 1 mL of ice-cold 80% methanol to each well (for a 6-well plate).

-

Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

-

Vortex vigorously for 1 minute.

-

Incubate at -80°C for at least 30 minutes to precipitate proteins.

-

Centrifuge at maximum speed (e.g., 16,000 x g) for 15 minutes at 4°C.

-

Transfer the supernatant containing the polar metabolites to a new tube.

-

Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac).

-

Store the dried extracts at -80°C until analysis.

-

General experimental workflow for metabolic tracing with D-Ribose-1,2-¹³C₂.

II. NMR-Based Metabolomics

NMR spectroscopy provides detailed information about the position of the ¹³C labels within the metabolite structures.

Materials:

-

Dried metabolite extracts

-

D₂O with a known concentration of an internal standard (e.g., DSS or TSP)

-

NMR tubes

Procedure:

-

Sample Reconstitution: Reconstitute the dried metabolite extracts in a precise volume of D₂O containing the internal standard.

-

NMR Data Acquisition:

-

Transfer the reconstituted sample to an NMR tube.

-

Acquire one-dimensional (1D) ¹H and ¹³C NMR spectra, as well as two-dimensional (2D) spectra such as ¹H-¹³C HSQC, to identify and quantify the labeled metabolites. High-resolution NMR instruments (600 MHz or higher) are recommended.

-

-

Data Analysis:

-

Process the NMR spectra using appropriate software (e.g., MestReNova, TopSpin).

-

Identify the signals corresponding to the metabolites of interest based on their chemical shifts and coupling patterns.

-

Quantify the concentration of the metabolites and their isotopologues by integrating the corresponding NMR signals relative to the internal standard. The presence of ¹³C-¹³C and ¹³C-¹H couplings will be indicative of the labeled positions.

-

III. Mass Spectrometry-Based Metabolomics

Mass spectrometry offers high sensitivity and is well-suited for detecting a wide range of metabolites and their isotopologues.

Materials:

-

Dried metabolite extracts

-

Derivatization reagents (if using GC-MS, e.g., Methoxyamine hydrochloride in pyridine and MSTFA with 1% TMCS)

-

Solvents for LC-MS (e.g., HPLC-grade water, acetonitrile, methanol with appropriate modifiers like formic acid or ammonium acetate)

-

LC-MS or GC-MS system

Procedure:

-

Sample Preparation:

-

For LC-MS: Reconstitute the dried extracts in an appropriate solvent mixture compatible with the liquid chromatography method.

-

For GC-MS: Derivatize the metabolites to make them volatile. A common two-step derivatization involves methoximation followed by silylation.

-

-

MS Data Acquisition:

-

Inject the prepared samples into the LC-MS or GC-MS system.

-

Develop a chromatographic method to separate the metabolites of interest.

-

Operate the mass spectrometer in a mode that allows for the detection of the different isotopologues of each metabolite (e.g., selected ion monitoring or full scan mode).

-

-

Data Analysis:

-

Process the raw data using software provided by the instrument manufacturer or third-party software (e.g., Xcalibur, MassHunter, TraceFinder).

-

Integrate the chromatographic peaks for each isotopologue of the target metabolites.

-

Correct the raw isotopologue distribution data for the natural abundance of ¹³C to determine the fractional enrichment of the tracer in each metabolite.

-

Use the fractional enrichment data to calculate metabolic fluxes through the relevant pathways.

-

Conclusion

D-Ribose-1,2-¹³C₂ is a powerful and versatile tool for researchers in the fields of metabolism, drug discovery, and biomedical science. Its specific labeling pattern enables the detailed investigation of the pentose phosphate pathway and nucleotide biosynthesis. The experimental protocols provided in this guide, in conjunction with the fundamental chemical properties and metabolic pathway information, offer a solid foundation for designing and executing robust metabolic tracing studies. By leveraging the capabilities of this isotopic tracer, scientists can gain deeper insights into the metabolic reprogramming that underlies various physiological and pathological states.

References

D-Ribose-1,2-¹³C₂: A Technical Guide for Researchers in Drug Development

CAS Number: 209909-88-6

This technical guide provides an in-depth overview of D-Ribose-1,2-¹³C₂, a stable isotope-labeled sugar crucial for advancements in metabolic research and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering a comprehensive resource on its properties, synthesis, and applications, with a focus on metabolic flux analysis.

Core Properties and Specifications

D-Ribose-1,2-¹³C₂ is a specialized form of D-Ribose where the carbon atoms at the first and second positions of the ribose molecule are replaced with the stable isotope carbon-13. This isotopic labeling makes it a powerful tool for tracing the metabolic fate of ribose in biological systems without the concerns of radioactivity.

| Property | Specification |

| CAS Number | 209909-88-6[1][2] |

| Molecular Formula | C₃¹³C₂H₁₀O₅ |

| Molecular Weight | 152.12 g/mol [1] |

| Appearance | White to off-white powder |

| Purity (HPLC) | ≥99%[1] |

| Isotopic Purity | ≥99 atom % ¹³C |

| Melting Point | 88-92 °C (decomposes)[1] |

| Solubility | Soluble in water |

| Storage | Store at room temperature, protected from moisture |

Synthesis of D-Ribose-1,2-¹³C₂

The production of labeled D-Ribose, including D-Ribose-1,2-¹³C₂, is often achieved through microbial fermentation. In this bioprocess, microorganisms are cultured in a medium containing a ¹³C-labeled glucose source. Through their metabolic pathways, these microorganisms convert the labeled glucose into various other molecules, including the desired labeled D-Ribose, which can then be extracted and purified.[1]

Applications in Research and Drug Development

The primary application of D-Ribose-1,2-¹³C₂ is in Metabolic Flux Analysis (MFA) . MFA is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a cell. By introducing a ¹³C-labeled substrate like D-Ribose-1,2-¹³C₂ into a biological system, researchers can trace the path of the carbon-13 atoms as they are incorporated into various metabolites.

Elucidating the Pentose Phosphate Pathway (PPP)

D-Ribose-1,2-¹³C₂ is particularly valuable for studying the Pentose Phosphate Pathway (PPP) . The PPP is a fundamental metabolic pathway that runs parallel to glycolysis. It is critical for producing NADPH, which provides reducing power for biosynthesis and antioxidant defense, and for generating precursors for nucleotide synthesis, including ribose-5-phosphate.

In the context of drug development, understanding the activity of the PPP is vital as many disease states, including cancer, are associated with altered metabolic pathways. Cancer cells, for instance, often exhibit increased PPP flux to support rapid proliferation and to counteract oxidative stress. By using D-Ribose-1,2-¹³C₂, researchers can quantify the flux through the PPP in both healthy and diseased cells, providing insights into disease mechanisms and identifying potential therapeutic targets.

The metabolism of [1,2-¹³C₂]glucose, a related tracer, through the PPP results in the formation of specific isotopomers (molecules with the same chemical formula but different isotopic composition) of downstream metabolites like lactate and ribose. The distribution of these isotopomers can be precisely measured using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), allowing for the calculation of PPP activity.

Experimental Protocols

While a specific, universally adopted protocol for D-Ribose-1,2-¹³C₂ is not available, the following represents a generalized workflow for a ¹³C metabolic flux analysis experiment in cell culture, synthesized from established methodologies.

Cell Culture and Isotope Labeling

-

Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of the experiment.

-

Media Preparation: Prepare the cell culture medium, replacing the standard glucose or ribose with D-Ribose-1,2-¹³C₂ at a known concentration.

-

Isotopic Labeling: Remove the standard medium from the cells and replace it with the ¹³C-labeled medium. The duration of labeling will depend on the specific experimental goals and the time required to reach isotopic steady state.

Metabolite Extraction

-

Quenching Metabolism: Rapidly halt all enzymatic activity to preserve the metabolic state of the cells. This is typically achieved by aspirating the medium and washing the cells with an ice-cold quenching solution (e.g., cold saline or a specific quenching buffer).

-

Metabolite Extraction: Add a cold extraction solvent (e.g., 80% methanol) to the cells. The choice of solvent will depend on the polarity of the metabolites of interest.

-

Cell Lysis and Collection: Scrape the cells in the extraction solvent and collect the cell lysate.

-

Centrifugation: Centrifuge the lysate to pellet cell debris and proteins.

-

Supernatant Collection: Collect the supernatant, which contains the extracted metabolites.

Analytical Methods

The isotopic enrichment of metabolites is typically analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), or by Nuclear Magnetic Resonance (NMR) spectroscopy.

-

GC-MS/LC-MS: These techniques separate the metabolites and then detect the mass-to-charge ratio of the molecules. The presence of ¹³C atoms results in a predictable increase in mass, allowing for the quantification of labeled and unlabeled species.

-

NMR Spectroscopy: NMR can provide detailed information about the specific positions of the ¹³C atoms within a molecule, which is invaluable for resolving complex metabolic pathways.

Visualizations

Experimental Workflow

Caption: A generalized workflow for a ¹³C metabolic flux analysis experiment.

Pentose Phosphate Pathway (PPP)

Caption: The Pentose Phosphate Pathway, a key target of ¹³C-MFA studies.

References

In-Depth Technical Guide: D-Ribose-1,2-13C2 Molecular Weight

This guide provides a detailed analysis of the molecular weight of D-Ribose-1,2-13C2, a crucial isotopically labeled sugar for researchers in metabolic studies and drug development. The inclusion of two Carbon-13 isotopes significantly alters the molecular weight from its naturally occurring counterpart, a distinction vital for mass spectrometry-based analyses.

Molecular Weight Determination

The molecular weight of this compound is calculated by summing the atomic masses of its constituent isotopes. The molecular formula for D-Ribose is C5H10O5. In this labeled variant, two carbon atoms are the heavy isotope ¹³C, while the remaining three are the common ¹²C isotope. For the purpose of this high-precision calculation, the most common isotopes of hydrogen (¹H) and oxygen (¹⁶O) are assumed.

The calculation is as follows:

(2 x Atomic Mass of ¹³C) + (3 x Atomic Mass of ¹²C) + (10 x Atomic Mass of ¹H) + (5 x Atomic Mass of ¹⁶O)

= (2 x 13.003355 Da) + (3 x 12.000000 Da) + (10 x 1.007825 Da) + (5 x 15.994915 Da)

= 26.00671 Da + 36.000000 Da + 10.07825 Da + 79.974575 Da

= 152.059535 Da

Data Presentation: Atomic Composition and Mass

The following table summarizes the quantitative data used to determine the molecular weight of this compound.

| Element | Isotope | Quantity | Atomic Mass (Da) | Total Mass (Da) |

| Carbon | ¹³C | 2 | 13.003355 | 26.00671 |

| Carbon | ¹²C | 3 | 12.000000 | 36.000000 |

| Hydrogen | ¹H | 10 | 1.007825[1] | 10.07825 |

| Oxygen | ¹⁶O | 5 | 15.994915[2][3][4] | 79.974575 |

| Total | 20 | 152.059535 |

Experimental Protocols

The determination of the molecular weight of an isotopically labeled compound like this compound is primarily achieved through high-resolution mass spectrometry.

Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as methanol or water, to a concentration of approximately 1 µg/mL.

-

Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, is calibrated according to the manufacturer's instructions using a known calibration standard.

-

Infusion: The sample is introduced into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

Ionization: Electrospray ionization (ESI) is typically used in positive ion mode to generate protonated molecules, [M+H]⁺.

-

Data Acquisition: The instrument is set to acquire data over a mass range that includes the expected m/z (mass-to-charge ratio) of the target ion. For this compound, this would be centered around m/z 153.06.

-

Data Analysis: The resulting spectrum is analyzed to identify the peak corresponding to the [M+H]⁺ ion of this compound. The high resolution of the instrument allows for the differentiation of this peak from other ions with similar nominal masses. The accurate mass measurement is then used to confirm the elemental composition.

Visualization of Elemental Composition

The following diagram illustrates the elemental and isotopic composition of this compound, which forms the basis for the molecular weight calculation.

Caption: Elemental composition of this compound.

References

D-Ribose-1,2-13C2 isotopic enrichment

An In-depth Technical Guide to D-Ribose-1,2-¹³C₂ Isotopic Enrichment

Introduction

D-ribose, a five-carbon monosaccharide (aldopentose), is a fundamental biological molecule.[1] It serves as the core structural component of ribonucleic acid (RNA) and is integral to energy-carrying molecules like adenosine triphosphate (ATP), all nucleotides, and coenzymes such as NADH and FADH.[1][2] Isotopic labeling, the practice of replacing an atom with its heavier, stable isotope, is a powerful technique in metabolic research. By introducing molecules containing stable isotopes like carbon-13 (¹³C), researchers can trace the metabolic fate of compounds, quantify pathway activities (fluxes), and gain a dynamic understanding of cellular metabolism that is not possible with concentration measurements alone.[3]

D-Ribose-1,2-¹³C₂ is a specific isotopologue of D-ribose where the carbon atoms at the C1 and C2 positions are replaced with ¹³C. This labeled sugar is an invaluable tracer for investigating pathways central to cellular proliferation and function, most notably the pentose phosphate pathway (PPP) and de novo nucleotide biosynthesis.[4][5] Its use, coupled with analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, provides high-resolution insights into metabolic networks, making it a critical tool for researchers in biochemistry, drug development, and systems biology.[6]

Synthesis of D-Ribose-1,2-¹³C₂

The synthesis of specifically labeled carbohydrates like D-Ribose-1,2-¹³C₂ typically involves multi-step chemi-enzymatic methods.[7][8] These processes combine the specificity of enzymatic reactions with the versatility of organic chemistry to introduce ¹³C atoms at precise locations within the molecule. While numerous isotopomers of D-ribose can be synthesized, the general approach often starts with simpler, commercially available ¹³C-labeled precursors.[8]

A plausible synthetic route can be conceptualized starting from a labeled precursor like K¹³CN. For instance, a Kiliani-Fischer synthesis could be adapted to extend a shorter, labeled aldose, thereby building the ribose carbon skeleton with the ¹³C label in the desired position. Chemo-enzymatic strategies often provide superior yields and stereoselectivity.[7][8] For example, aldolase enzymes can be used to catalyze the condensation of smaller, labeled fragments to form the pentose sugar.[7]

Caption: Conceptual pathways for synthesizing labeled D-Ribose.

Data Presentation: Quantitative Information

Quantitative data regarding commercially available D-Ribose-1,2-¹³C₂ and typical experimental parameters are summarized below.

Table 1: Commercial Availability of D-Ribose-1,2-¹³C₂

| Supplier | Catalog Number | Isotopic Purity | Chemical Purity | CAS Number |

|---|---|---|---|---|

| MedChemExpress | HY-W018772 | 99% atom ¹³C | >98% | 209909-88-6 |

| Eurisotop | CLM-4602 | 99% | 98% | 209909-88-6 |

| BOC Sciences | 209909-88-6 | 99% atom ¹³C | ≥99% by HPLC | 209909-88-6 |

Table 2: Typical Experimental Parameters for Metabolic Labeling

| Parameter | Value/Range | Rationale |

|---|---|---|

| Cell Line | e.g., Jurkat, CHO, E. coli | Dependent on the biological question.[6][9] |

| Tracer Concentration | 5-25 mM | Should be sufficient to compete with unlabeled sources without causing toxicity. |

| Incubation Time | 6 - 72 hours | Time to reach isotopic steady-state varies by cell type and pathway.[4] |

| Culture Medium | Glucose-free or low-glucose | To maximize the uptake and utilization of the labeled ribose. |

| Replicates | 3-6 | To ensure statistical significance of labeling data. |

Applications in Research

Metabolic Flux Analysis of the Pentose Phosphate Pathway

The primary application of D-Ribose-1,2-¹³C₂ is in tracing the carbon flow through the pentose phosphate pathway (PPP). The PPP is a crucial metabolic route that runs parallel to glycolysis, responsible for producing NADPH (for reductive biosynthesis and antioxidant defense) and pentose sugars for nucleotide synthesis.[5]

When cells are fed [1,2-¹³C₂]glucose, the labels are rearranged by the enzymes of the non-oxidative PPP (transketolase and transaldolase), resulting in unique labeling patterns in downstream metabolites like lactate and the ribose moiety of nucleotides.[4][6] By analyzing the mass isotopomer distribution of these metabolites, researchers can quantify the relative activities of the oxidative and non-oxidative branches of the PPP.[4] This is critical for understanding metabolic reprogramming in diseases like cancer, where PPP activity is often upregulated to support rapid proliferation.[5]

Caption: Metabolic fate of D-Ribose-1,2-¹³C₂ in central carbon metabolism.

Nucleic Acid Structure and Dynamics by NMR

In NMR spectroscopy, uniform ¹³C labeling of a molecule like ribose leads to complex spectra due to ¹³C-¹³C scalar and dipolar couplings.[10] These interactions can interfere with relaxation measurements used to study molecular dynamics. Site-specific labeling, such as at the C1' and C2' positions, creates isolated ¹³C-¹H spin systems.[10] This simplifies the spectra and allows for more accurate measurement of spin relaxation parameters (T1, T1ρ), providing detailed insights into the conformational dynamics of the ribose backbone in RNA molecules.[10]

Quantification and Metabolite Identification

Isotopically labeled compounds are considered the gold standard for internal standards in mass spectrometry-based quantification. Because they share nearly identical chemical and physical properties with their unlabeled counterparts (e.g., retention time, ionization efficiency), they can correct for variations in sample preparation and instrument response, leading to highly accurate quantification of endogenous metabolites.

Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Cells

-

Cell Culture: Plate cells (e.g., human leukemia T-cells) at a desired density and allow them to adhere or enter logarithmic growth phase.

-

Medium Preparation: Prepare a custom cell culture medium. For optimal tracer incorporation, use a medium lacking unlabeled glucose and supplement it with D-Ribose-1,2-¹³C₂ at a final concentration of 10 mM.

-

Labeling: Remove the standard medium from the cells, wash once with phosphate-buffered saline (PBS), and add the labeling medium.

-

Incubation: Culture the cells for a predetermined period (e.g., 24-48 hours) to allow for the incorporation of the ¹³C label into various metabolic pools.[4]

-

Harvesting: Aspirate the labeling medium. Quickly wash the cells with ice-cold saline to halt metabolic activity.

-

Metabolite Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells. Scrape the cells, collect the cell lysate, and centrifuge at high speed to pellet protein and cell debris.

-

Sample Storage: Collect the supernatant containing the polar metabolites and store at -80°C until analysis.

Protocol 2: Quantification of Isotopic Enrichment by GC-MS

-

Sample Preparation: Take an aliquot of the metabolite extract and dry it completely under a stream of nitrogen or using a vacuum concentrator.

-

Derivatization: To increase volatility for gas chromatography, derivatize the dried metabolites. A common method is methoximation followed by silylation with a reagent like N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

-

GC-MS Analysis: Inject the derivatized sample onto a GC-MS system. The gas chromatograph separates the metabolites, which are then ionized and analyzed by the mass spectrometer.

-

Data Acquisition: Operate the mass spectrometer in full scan mode or selected ion monitoring (SIM) mode to detect the mass isotopologues of ribose and other downstream metabolites. The incorporation of two ¹³C atoms will result in a mass shift of +2 Da (M+2) compared to the unlabeled metabolite.

-

Data Analysis: Integrate the peak areas for each isotopologue (e.g., M+0, M+1, M+2) to determine the fractional enrichment and isotopologue distribution. This data is then used in metabolic models to calculate flux rates.[4][9]

Caption: General workflow for a stable isotope tracing experiment.

Conclusion

D-Ribose-1,2-¹³C₂ is a specialized and powerful tool for the modern life sciences researcher. Its application in stable isotope-resolved metabolomics (SIRM) enables the precise mapping of metabolic pathways, particularly the pentose phosphate pathway, which is intrinsically linked to cell growth, proliferation, and stress response.[11] By providing a dynamic view of cellular processes, this isotopologue helps to unravel complex metabolic networks in both healthy and diseased states, offering crucial information for the development of novel therapeutic strategies targeting cellular metabolism. The continued use of specifically labeled tracers like D-Ribose-1,2-¹³C₂ will undoubtedly deepen our understanding of the intricate metabolic underpinnings of life.

References

- 1. Ribose - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Mass isotopomer study of the nonoxidative pathways of the pentose cycle with [1,2-13C2]glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The molecular determinants of de novo nucleotide biosynthesis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolic profiling by 13C-NMR spectroscopy: [1,2-13C2]glucose reveals a heterogeneous metabolism in human leukemia T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. 13C-labeled D-ribose: chemi-enzymic synthesis of various isotopomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 13C metabolic flux analysis of microbial and mammalian systems is enhanced with GC-MS measurements of glycogen and RNA labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Alternate-site isotopic labeling of ribonucleotides for NMR studies of ribose conformational dynamics in RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis and Purity of D-Ribose-1,2-¹³C₂

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purity assessment of D-Ribose-1,2-¹³C₂, a stable isotope-labeled sugar crucial for a variety of research applications, particularly in metabolic studies and structural biology. This document details a plausible chemoenzymatic synthesis route and outlines rigorous analytical methodologies for determining the chemical and isotopic purity of the final product.

Synthesis of D-Ribose-1,2-¹³C₂

The synthesis of D-Ribose-1,2-¹³C₂ is typically achieved through a chemoenzymatic approach, which combines the precision of enzymatic reactions with the versatility of chemical synthesis. This method allows for the specific introduction of ¹³C labels at the C1 and C2 positions of the ribose molecule.

Proposed Chemoenzymatic Synthesis Pathway

A plausible and efficient route for the synthesis of D-Ribose-1,2-¹³C₂ starts from a commercially available, less complex labeled precursor, such as D-[1-¹³C]glucose. This precursor undergoes a series of enzymatic and chemical transformations to yield the desired product.

Caption: Proposed synthesis workflow for D-Ribose-1,2-¹³C₂.

Experimental Protocol: Synthesis

Materials:

-

D-[1-¹³C]Glucose (≥99 atom % ¹³C)

-

Potassium cyanide-¹³C (K¹³CN) (≥99 atom % ¹³C)

-

Pyridine

-

Acetic anhydride

-

Sodium methoxide

-

Dowex 50W-X8 resin (H⁺ form)

-

Dowex 1-X8 resin (formate form)

-

Standard laboratory glassware and equipment

Procedure:

-

Oxidative Decarboxylation of D-[1-¹³C]Glucose: D-[1-¹³C]Glucose is subjected to a controlled oxidative decarboxylation reaction. This is a standard carbohydrate chemistry reaction that shortens the carbon chain by one carbon, yielding D-Arabinose labeled at the C1 position (which was originally C2 of glucose).

-

Cyanohydrin Formation: The resulting D-[1-¹³C]Arabinose is then reacted with potassium cyanide-¹³C (K¹³CN) in a cyanohydrin reaction. This reaction adds a ¹³C-labeled cyanide group to the aldehyde carbon (C1) of arabinose, forming a mixture of two epimeric cyanohydrins.

-

Hydrolysis and Epimerization: The cyanohydrin mixture is hydrolyzed under controlled basic conditions. This step converts the nitrile group to a carboxylic acid and induces epimerization at the C2 position.

-

Lactonization and Reduction: The resulting mixture of aldonic acids is then lactonized and subsequently reduced to yield a mixture of D-Ribose-1,2-¹³C₂ and D-Arabinose-1,2-¹³C₂.

-

Purification: The desired D-Ribose-1,2-¹³C₂ is separated from the reaction mixture and byproducts using ion-exchange chromatography.

Purity Analysis

To ensure the quality and reliability of D-Ribose-1,2-¹³C₂ for research applications, a comprehensive purity analysis is essential. This involves determining both the chemical purity (presence of other sugars or impurities) and the isotopic enrichment at the specified carbon positions.

Quantitative Data Summary

The following table summarizes the typical purity specifications for commercially available D-Ribose-1,2-¹³C₂.

| Parameter | Specification | Method |

| Chemical Purity | ≥99% | HPLC |

| Isotopic Enrichment | ≥99 atom % ¹³C | NMR/MS |

| Appearance | White to off-white powder | Visual |

Data sourced from commercial suppliers.

Experimental Protocols: Purity Analysis

HPLC is a standard method for assessing the chemical purity of carbohydrates.

Caption: Workflow for HPLC-based purity analysis.

Protocol:

-

Column: A carbohydrate analysis column (e.g., Aminex HPX-87P) is typically used.

-

Mobile Phase: Degassed, deionized water is a common mobile phase for isocratic elution.

-

Flow Rate: A flow rate of 0.6 mL/min is standard.

-

Column Temperature: The column is maintained at an elevated temperature, typically around 80-85°C, to improve resolution.

-

Detector: A Refractive Index (RI) detector is most commonly used for underivatized sugars.

-

Sample Preparation: A known concentration of the D-Ribose-1,2-¹³C₂ sample is dissolved in the mobile phase.

-

Data Analysis: The purity is determined by integrating the area of the ribose peak and comparing it to the total area of all peaks in the chromatogram.

¹³C NMR spectroscopy is a powerful, non-destructive technique for confirming the positions of the ¹³C labels and assessing the overall structural integrity of the molecule.

Protocol:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required.

-

Solvent: The sample is dissolved in deuterium oxide (D₂O).

-

Acquisition: A standard one-dimensional ¹³C NMR spectrum is acquired. Proton decoupling is used to simplify the spectrum.

-

Data Analysis: The chemical shifts of the carbon signals are compared to known values for ribose. The signals for C1 and C2 should show a significant enhancement in intensity compared to the signals for C3, C4, and C5, confirming the location of the ¹³C labels. The isotopic enrichment can be estimated by comparing the integrals of the enriched and unenriched carbon signals.

Mass spectrometry provides a precise determination of the isotopic enrichment by measuring the mass-to-charge ratio of the molecule.

Caption: Workflow for MS-based isotopic enrichment analysis.

Protocol:

-

Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used. For GC-MS, derivatization is necessary to make the sugar volatile.

-

Derivatization (for GC-MS): A common method is to convert the ribose into its aldononitrile acetate or trimethylsilyl (TMS) derivative.

-

Ionization: Electron Ionization (EI) or Chemical Ionization (CI) can be used in GC-MS, while Electrospray Ionization (ESI) is common for LC-MS.

-

Data Analysis: The mass spectrum will show a distribution of isotopologues. For D-Ribose-1,2-¹³C₂, the molecular ion peak (or a characteristic fragment ion) will be shifted by +2 mass units compared to the unlabeled ribose. The isotopic enrichment is calculated by comparing the peak intensities of the labeled and unlabeled species.

Conclusion

The chemoenzymatic synthesis of D-Ribose-1,2-¹³C₂ provides a reliable method for producing this valuable research tool. Rigorous analysis using a combination of HPLC, NMR, and MS is crucial to ensure the high chemical and isotopic purity required for demanding applications in metabolic research and structural biology. The protocols and data presented in this guide offer a framework for the synthesis and quality control of D-Ribose-1,2-¹³C₂.

The Role of D-Ribose-1,2-¹³C₂ in Elucidating Pentose Phosphate Pathway Dynamics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stable isotope tracing is a cornerstone of metabolic research, providing unparalleled insights into the dynamic fluxes of biochemical pathways. Within this domain, the pentose phosphate pathway (PPP) presents a complex network vital for nucleotide synthesis, NADPH production, and cellular redox homeostasis. This technical guide delves into the application of ¹³C-labeled isotopes to unravel the intricacies of the PPP, with a specific focus on the role and application of D-Ribose-1,2-¹³C₂. While the use of [1,2-¹³C₂]glucose as a precursor to generate labeled ribose is a well-established and extensively documented method, this guide will also explore the direct administration of D-Ribose-1,2-¹³C₂ as a powerful, albeit less commonly reported, tool for metabolic flux analysis. We will cover the theoretical underpinnings, detailed experimental protocols, quantitative data analysis, and visualization of metabolic fates, providing a comprehensive resource for researchers aiming to quantify and understand the dynamic nature of the pentose phosphate pathway.

Introduction: The Pentose Phosphate Pathway and the Need for Isotopic Tracers

The pentose phosphate pathway (PPP) is a fundamental component of cellular metabolism that operates in parallel with glycolysis.[1] It consists of two distinct branches:

-

The Oxidative Branch: This irreversible phase converts glucose-6-phosphate (G6P) into ribulose-5-phosphate, generating two molecules of NADPH for each molecule of G6P that enters. This branch is crucial for providing reducing power for anabolic reactions and for protecting the cell against oxidative stress.[1]

-

The Non-Oxidative Branch: This reversible phase allows for the interconversion of various 5-carbon sugars, including the critical nucleotide precursor ribose-5-phosphate (R5P).[2] It also connects the PPP back to glycolysis by producing the intermediates fructose-6-phosphate (F6P) and glyceraldehyde-3-phosphate (GA3P).

Given the complex, interconnected, and bidirectional nature of the non-oxidative PPP, simple measurement of metabolite concentrations is insufficient to determine the rate and direction of metabolic flux. Isotopic tracers, particularly those labeled with the stable isotope carbon-13 (¹³C), are indispensable tools for mapping the flow of carbon atoms through this pathway, thereby enabling the quantification of metabolic fluxes.[3]

Tracing the PPP with ¹³C-Labeled Substrates

The core principle of ¹³C metabolic flux analysis (¹³C-MFA) involves introducing a ¹³C-labeled substrate into a biological system and then measuring the distribution of the ¹³C label in downstream metabolites.[3] The specific pattern of ¹³C incorporation, known as the mass isotopomer distribution (MID), provides a wealth of information about the relative activities of different metabolic pathways.[4]

The Established Method: [1,2-¹³C₂]glucose Tracing

The most common and well-documented tracer for studying the PPP is [1,2-¹³C₂]glucose.[5] When cells are cultured in the presence of this substrate, the ¹³C labels on the first and second carbons of glucose are differentially processed by glycolysis and the PPP, leading to distinct labeling patterns in key downstream metabolites like ribose and lactate.

-

Glycolytic Pathway: If [1,2-¹³C₂]glucose proceeds through glycolysis, it is cleaved into two 3-carbon units. This ultimately results in the formation of lactate (or pyruvate) that is labeled on carbons 2 and 3 ([2,3-¹³C₂]lactate).

-

Oxidative PPP: When [1,2-¹³C₂]glucose enters the oxidative PPP, the carbon at position 1 (C1) is lost as CO₂. This leads to the production of ribose-5-phosphate with a single ¹³C label at position 1 ([1-¹³C]ribose-5-phosphate).

-

Non-Oxidative PPP: The non-oxidative branch involves a series of carbon-shuffling reactions catalyzed by transketolase and transaldolase. These reactions can lead to the formation of various ribose isotopomers, including singly labeled ([1-¹³C] and [5-¹³C]) and doubly labeled ([1,2-¹³C₂] and [4,5-¹³C₂]) species. The relative abundance of these isotopomers provides detailed information about the activities of transketolase and transaldolase.[5][6]

By analyzing the isotopomer distribution in ribose (often sourced from the hydrolysis of cellular RNA) and lactate, researchers can calculate the relative flux of glucose through the PPP versus glycolysis.[5][7]

The Role of D-Ribose-1,2-¹³C₂ as a Direct Tracer

While the analysis of ribose labeled at the 1 and 2 positions is a key outcome of [1,2-¹³C₂]glucose experiments, D-Ribose-1,2-¹³C₂ can also be used as a direct tracer. Exogenous D-ribose can be taken up by cells and phosphorylated by ribokinase to form ribose-5-phosphate, directly entering the non-oxidative branch of the PPP.

The direct administration of D-Ribose-1,2-¹³C₂ offers a more targeted approach to studying the non-oxidative PPP. By bypassing the oxidative branch, this tracer can provide more precise information on the reversibility of the transketolase and transaldolase reactions and the fate of ribose carbons in the central metabolic network.

Upon entering the cell and being phosphorylated, [1,2-¹³C₂]ribose-5-phosphate will be acted upon by the enzymes of the non-oxidative PPP. This will lead to the formation of labeled glycolytic intermediates, such as fructose-6-phosphate and glyceraldehyde-3-phosphate, and subsequently, labeled lactate and tricarboxylic acid (TCA) cycle intermediates. The specific isotopomer patterns of these downstream metabolites will reveal the flux through the non-oxidative PPP.

Quantitative Data from ¹³C Tracing Studies

The following tables summarize quantitative data from studies utilizing [1,2-¹³C₂]glucose to probe the pentose phosphate pathway. This data provides a benchmark for the types of measurements and results that can be obtained from such experiments.

Table 1: Isotopomer Distribution in Lactate from Human Hepatoma (Hep G2) Cells Incubated with [1,2-¹³C₂]glucose

| Isotopomer | Fractional Abundance (%) | Pathway Indicated | Reference |

| m1 (singly labeled) | 1.9 | Pentose Phosphate Pathway | [5][6] |

| m2 (doubly labeled) | 10.0 | Glycolysis | [5][6] |

Data represents the percentage of lactate molecules containing one or two ¹³C atoms after 24-72 hours of incubation.

Table 2: Isotopomer Distribution in RNA Ribose from Human Hepatoma (Hep G2) Cells Incubated with [1,2-¹³C₂]glucose

| Ribose Isotopomer | Description | Relative Abundance | Inferred Pathway Activity | Reference |

| [1-¹³C] | Singly labeled at C1 | Matched simulation with high TA activity | Oxidative PPP & Non-oxidative PPP | [5][6] |

| [5-¹³C] | Singly labeled at C5 | Matched simulation with high TA activity | Non-oxidative PPP | [5][6] |

| [1,2-¹³C₂] | Doubly labeled at C1, C2 | Matched simulation with low TK activity | Non-oxidative PPP | [5][6] |

| [4,5-¹³C₂] | Doubly labeled at C4, C5 | Matched simulation with low TK activity | Non-oxidative PPP | [5][6] |

The study determined that a model with low transketolase (TK) activity (0.032 relative to glucose uptake) and high transaldolase (TA) activity (0.85 relative to glucose uptake) best matched the observed ribose isotopomer distribution.[5][6]

Experimental Protocols

A successful ¹³C tracing experiment requires meticulous attention to detail from cell culture to mass spectrometry analysis. The following is a generalized protocol that can be adapted for use with either [1,2-¹³C₂]glucose or D-Ribose-1,2-¹³C₂.

Cell Culture and Isotope Labeling

-

Cell Seeding: Plate cells at a density that will ensure they are in the mid-exponential growth phase at the time of harvesting.

-

Media Preparation: Prepare culture medium containing the ¹³C-labeled substrate. For [1,2-¹³C₂]glucose, replace the unlabeled glucose in the medium with the labeled form. For D-Ribose-1,2-¹³C₂, supplement the standard glucose-containing medium with the labeled ribose. The final concentration of the tracer should be optimized for the specific cell line and experimental goals.

-

Labeling: Remove the standard culture medium, wash the cells with phosphate-buffered saline (PBS), and add the pre-warmed labeling medium. Incubate the cells for a duration sufficient to achieve isotopic steady-state in the metabolites of interest. This can range from minutes for glycolytic intermediates to over 24 hours for RNA ribose.[7]

-

Metabolite Quenching and Extraction:

-

Rapidly aspirate the labeling medium.

-

Wash the cells with ice-cold PBS.

-

Quench metabolic activity by adding a cold extraction solvent, typically a methanol/water or methanol/acetonitrile/water mixture.

-

Scrape the cells in the extraction solvent and collect the cell lysate.

-

Centrifuge the lysate at a high speed to pellet protein and cell debris.

-

Collect the supernatant containing the polar metabolites.

-

Analysis of Labeled Ribose from RNA

A robust method for analyzing ribose produced via the PPP is to measure its incorporation into the stable and abundant pool of cellular RNA.[7]

-

RNA Extraction: After quenching and cell lysis, pellet the cellular debris. The pellet containing macromolecules can be used for RNA extraction using standard protocols (e.g., TRIzol or commercial kits).

-

RNA Hydrolysis: Hydrolyze the purified RNA to its constituent ribonucleosides or ribose. Acid hydrolysis (e.g., with hydrochloric acid) is commonly used to break down RNA into ribose monomers.[7]

-

Derivatization for GC-MS Analysis: The resulting ribose must be derivatized to increase its volatility for gas chromatography. A common method is aldonitrile propionate derivatization.[7]

Mass Spectrometry Analysis

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Instrumentation: A typical setup involves a GC system coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole).

-

Column: A mid-polar capillary column is suitable for separating derivatized sugars.

-

Method: The derivatized sample is injected into the GC. The temperature gradient is optimized to separate the different sugar derivatives. The mass spectrometer is operated in either scan mode to identify metabolites or selected ion monitoring (SIM) mode to quantify the abundance of specific mass isotopomers.

-

Data Analysis: The raw data is processed to correct for the natural abundance of ¹³C and to determine the mass isotopomer distribution for each metabolite.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

Instrumentation: An LC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).

-

Chromatography: Anion-exchange chromatography is effective for separating phosphorylated intermediates of the PPP.[8]

-

Method: The extracted metabolites are separated by LC. The mass spectrometer is often operated in multiple reaction monitoring (MRM) mode for targeted quantification of specific metabolites and their isotopomers.

-

Data Analysis: Similar to GC-MS, the data is corrected for natural ¹³C abundance to determine the MIDs.

Visualization of Pathways and Workflows

Pentose Phosphate Pathway Overview

Caption: Overview of the Pentose Phosphate Pathway.

Metabolic Fate of [1,2-¹³C₂]glucose

Caption: Metabolic fate of carbons from [1,2-¹³C₂]glucose.

Experimental Workflow for ¹³C-Ribose Tracing

Caption: Experimental workflow for D-Ribose-1,2-¹³C₂ tracing.

Logical Relationship of ¹³C Tracers for PPP Analysis

Caption: Logical relationship between different PPP tracers.

Conclusion

The use of ¹³C-labeled substrates is a powerful and indispensable technique for the quantitative analysis of the pentose phosphate pathway. While [1,2-¹³C₂]glucose is the most established tracer, providing comprehensive information on the interplay between glycolysis and both branches of the PPP, the direct application of D-Ribose-1,2-¹³C₂ presents a targeted approach for dissecting the complex, reversible reactions of the non-oxidative branch. The choice of tracer will depend on the specific research question, with labeled glucose offering a broader overview and labeled ribose providing a more focused lens on the downstream fate of pentose sugars. By combining meticulous experimental design, robust analytical methods such as GC-MS and LC-MS/MS, and sophisticated data analysis, researchers can continue to unravel the intricate regulation and function of the pentose phosphate pathway in health and disease, paving the way for novel therapeutic strategies in areas such as oncology and metabolic disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. assets.fishersci.com [assets.fishersci.com]

- 3. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. Mass isotopomer study of the nonoxidative pathways of the pentose cycle with [1,2-13C2]glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 13C metabolic flux analysis of microbial and mammalian systems is enhanced with GC-MS measurements of glycogen and RNA labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 13c-Metabolic Flux Analysis of the Pentose Phosphate Pathway Using GC-MS Analysis of RNA and Glycogen | AIChE [proceedings.aiche.org]

Unraveling Cellular Metabolism: An In-depth Technical Guide to 13C Labeled Ribose Tracers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the application of 13C labeled ribose tracers in metabolic research. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to leverage this powerful technique for elucidating complex cellular pathways and accelerating therapeutic innovation.

Introduction to 13C Labeled Ribose Tracers

Stable isotope tracing using 13C labeled molecules has become an indispensable tool for quantifying the dynamic nature of metabolic networks. 13C labeled ribose, and its precursors like glucose, serve as powerful probes to dissect the intricate workings of central carbon metabolism, particularly the Pentose Phosphate Pathway (PPP). The PPP is a crucial metabolic route responsible for generating NADPH, a key reductant in biosynthetic processes and antioxidant defense, and for producing ribose-5-phosphate, the precursor for nucleotide and nucleic acid synthesis. By introducing 13C labeled ribose or glucose into a biological system and tracking the incorporation of the heavy isotope into downstream metabolites, researchers can gain quantitative insights into metabolic fluxes—the rates of metabolic reactions. This approach, known as 13C Metabolic Flux Analysis (13C-MFA), provides a detailed snapshot of cellular physiology in various states, including disease and in response to drug treatment.

Core Applications in Research and Drug Development

The insights gained from 13C labeled ribose tracer studies have significant implications for various research and development areas:

-

Oncology: Cancer cells often exhibit altered glucose metabolism, with an increased reliance on the PPP to support rapid proliferation and combat oxidative stress. 13C tracers can quantify these metabolic shifts, identifying potential therapeutic targets within the PPP.

-

Neuroscience: The brain has a high metabolic rate and is vulnerable to oxidative damage. Understanding PPP flux in neuronal cells is critical for studying neurodegenerative diseases and the effects of neuroprotective agents.

-

Infectious Diseases: Pathogens often have unique metabolic requirements. 13C-MFA can elucidate the metabolic adaptations of microbes during infection, revealing novel drug targets.

-

Drug Development: By assessing how a drug candidate alters metabolic fluxes, researchers can understand its mechanism of action, identify potential off-target effects, and discover biomarkers for drug efficacy. For instance, the effects of pharmacological interventions on hepatic glucose metabolism can be investigated using 13C-labeled substrates in combination with NMR spectroscopy.[1]

Key Signaling Pathway: The Pentose Phosphate Pathway (PPP)

The PPP consists of two main branches: the oxidative and the non-oxidative. The oxidative branch is an irreversible pathway that produces NADPH and converts glucose-6-phosphate into ribulose-5-phosphate. The non-oxidative branch consists of a series of reversible reactions that interconvert pentose phosphates and glycolytic intermediates. 13C labeled tracers allow for the detailed quantification of fluxes through both branches.

Experimental Protocols

A typical 13C-MFA experiment involves several key steps, from cell culture to data analysis. The following protocols are generalized and may require optimization for specific cell types and experimental conditions.

Cell Culture and Isotope Labeling

-

Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of harvest.

-

Media Preparation: Prepare culture medium containing the 13C labeled tracer. Commonly used tracers include [1,2-13C2]glucose or uniformly labeled [U-13C6]glucose. The choice of tracer depends on the specific metabolic pathways being investigated. [1,2-¹³C₂]glucose is particularly useful for resolving fluxes in the pentose phosphate pathway.[2]

-

Isotopic Labeling: Replace the standard culture medium with the pre-warmed, 13C-labeled medium. The duration of labeling is critical to ensure that the intracellular metabolites reach an isotopic steady state. This can range from minutes for glycolytic intermediates to several hours for TCA cycle intermediates.[3]

Metabolite Extraction and Sample Preparation

For GC-MS Analysis of RNA-derived Ribose:

-

Harvesting: Aspirate the labeling medium and quench metabolic activity by washing the cells with ice-cold saline. Scrape the cells in a methanol-water solution and transfer to a microcentrifuge tube.

-

Biomass Hydrolysis: Centrifuge the cell suspension to pellet the biomass. The pellet contains macromolecules like RNA. Hydrolyze the RNA to release ribose monomers using an acid hydrolysis procedure. A two-step hydrochloric acid hydrolysis is effective.

-

Derivatization: The hydrolyzed ribose must be derivatized to increase its volatility for GC-MS analysis. The aldonitrile propionate derivatization method is a reliable choice.

Analytical Techniques

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for separating and identifying derivatized metabolites. The gas chromatograph separates the compounds in the mixture, and the mass spectrometer fragments them, creating a unique mass spectrum for each compound. By analyzing the mass isotopomer distributions (MIDs) of ribose fragments, the extent and position of 13C labeling can be determined.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy can also be used to determine the positional labeling of 13C in metabolites. While generally less sensitive than MS, NMR is non-destructive and can provide detailed information about the carbon skeleton of molecules.[4]

Data Presentation and Analysis

The primary data from a 13C-MFA experiment are the mass isotopomer distributions (MIDs) of key metabolites. These data are then used in computational models to estimate metabolic fluxes.

Mass Isotopomer Distribution Data

The following table presents representative, simulated mass isotopomer distribution data for ribose derived from RNA in Chinese Hamster Ovary (CHO) cells cultured with [1,2-13C2]glucose. The data illustrates the fractional abundance of molecules with a certain number of 13C atoms (m+0, m+1, etc.).

| Metabolite Fragment | m+0 | m+1 | m+2 | m+3 | m+4 | m+5 |

| Ribose (RNA) | 0.35 | 0.15 | 0.40 | 0.05 | 0.04 | 0.01 |

| Standard Deviation | 0.01 | 0.01 | 0.01 | 0.005 | 0.005 | 0.002 |

Table 1: Simulated Mass Isotopomer Distribution of RNA-derived Ribose in CHO Cells.

Metabolic Flux Data

The MIDs are then used to calculate the metabolic fluxes through the central carbon metabolism. The following table shows example flux values for the Pentose Phosphate Pathway in CHO cells, normalized to the glucose uptake rate.

| Reaction | Net Flux (relative to Glucose uptake) | Exchange Flux (relative to Glucose uptake) |

| G6P -> 6PGL (G6PDH) | 0.30 | 0.05 |

| Ru5P -> R5P (Rpi) | 0.25 | 0.10 |

| Ru5P -> Xu5P (Rpe) | 0.05 | 0.15 |

| R5P + Xu5P <-> S7P + G3P (TKT) | 0.15 | 0.20 |

| S7P + G3P <-> E4P + F6P (TAL) | 0.10 | 0.25 |

Table 2: Estimated Fluxes in the Pentose Phosphate Pathway of CHO Cells.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow of a 13C Metabolic Flux Analysis experiment.

Logical Relationship of Tracers and Pathways

The choice of 13C labeled tracer is critical for probing specific metabolic pathways. The following diagram illustrates the logical relationship between different glucose tracers and the information they provide for glycolysis and the PPP.

Conclusion

13C labeled ribose tracers, and their metabolic precursors, are powerful tools for the quantitative analysis of cellular metabolism. This guide has provided a technical overview of the core principles, applications, and methodologies associated with their use. By employing these techniques, researchers and drug development professionals can gain a deeper understanding of the metabolic underpinnings of health and disease, ultimately paving the way for novel therapeutic strategies. The continued development of analytical technologies and computational modeling will further enhance the precision and scope of 13C-MFA, promising even greater insights into the complexities of cellular life.

References

- 1. Fragmentation behavior of glycated peptides derived from D-glucose, D-fructose and D-ribose in tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 13C metabolic flux analysis of microbial and mammalian systems is enhanced with GC-MS measurements of glycogen and RNA labeling - PMC [pmc.ncbi.nlm.nih.gov]

The Metabolic Journey of D-Ribose-1,2-¹³C₂ in Cellular Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-ribose, a fundamental pentose sugar, is a cornerstone of cellular metabolism, forming the backbone of nucleic acids (RNA and DNA) and serving as a key component of essential biomolecules like adenosine triphosphate (ATP).[1] Understanding the metabolic fate of ribose is crucial for elucidating cellular energy dynamics, nucleotide synthesis, and the pathophysiology of various diseases. The use of stable isotope tracers, such as D-Ribose-1,2-¹³C₂, offers a powerful methodology to trace its journey through intricate metabolic networks.[2] This technical guide provides a comprehensive overview of the metabolic fate of D-Ribose-1,2-¹³C₂ in cells, detailing the key metabolic pathways involved, experimental protocols for tracer studies, and a framework for quantitative data analysis. While direct experimental literature on D-Ribose-1,2-¹³C₂ as a tracer is not abundant, this guide draws upon established principles of ¹³C metabolic flux analysis (MFA) and analogous studies with ¹³C-labeled glucose to provide a robust framework for its application.

Metabolic Pathways of Exogenous D-Ribose

Upon entering the cell, exogenous D-ribose is primarily phosphorylated by the enzyme ribokinase to form ribose-5-phosphate (R5P).[3] This intermediate stands at a critical metabolic crossroads, channeling the ¹³C label from D-Ribose-1,2-¹³C₂ into two major pathways: the Pentose Phosphate Pathway (PPP) and nucleotide biosynthesis.

The Pentose Phosphate Pathway (PPP)

The PPP is a major pathway for the metabolism of pentose sugars and is composed of two phases: an oxidative and a non-oxidative phase. Exogenous ribose, after conversion to R5P, primarily enters the non-oxidative branch of the PPP.[1] This series of reversible reactions allows for the interconversion of various sugar phosphates. The ¹³C atoms from D-Ribose-1,2-¹³C₂ will be distributed among key glycolytic and PPP intermediates, including fructose-6-phosphate (F6P), glyceraldehyde-3-phosphate (G3P), and sedoheptulose-7-phosphate (S7P).[4] These intermediates can then re-enter glycolysis, contributing to the pool of pyruvate and lactate, or be utilized for other biosynthetic processes.

Nucleotide Biosynthesis

Ribose-5-phosphate is a direct precursor for the synthesis of phosphoribosyl pyrophosphate (PRPP), a critical molecule for the de novo and salvage pathways of nucleotide biosynthesis. The ¹³C-labeled ribose moiety from D-Ribose-1,2-¹³C₂ is incorporated into the backbone of purine and pyrimidine nucleotides, which are subsequently used for the synthesis of RNA and DNA.[5] Tracing the ¹³C label into these macromolecules provides a direct measure of nucleotide synthesis rates.

Below is a Graphviz diagram illustrating the central metabolic pathways involved in the metabolism of D-Ribose-1,2-¹³C₂.

References

- 1. Understanding D-Ribose and Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. journals.physiology.org [journals.physiology.org]

- 5. 13C metabolic flux analysis of microbial and mammalian systems is enhanced with GC-MS measurements of glycogen and RNA labeling - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Utilizing D-Ribose-1,2-¹³C₂ for Studying Nucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of D-Ribose-1,2-¹³C₂ in the study of nucleotide synthesis. Nucleotides are the fundamental building blocks of DNA and RNA and are essential for numerous cellular processes, including cell proliferation, energy metabolism, and signal transduction. The ability to accurately measure the rate of nucleotide synthesis is crucial for understanding normal cellular function and the pathophysiology of various diseases, particularly cancer. Stable isotope tracers, such as D-Ribose-1,2-¹³C₂, offer a powerful tool for metabolic flux analysis (MFA), enabling the precise quantification of intracellular reaction rates.[1][2][3] This guide will delve into the experimental protocols, data analysis, and visualization techniques required to effectively use this tracer in research and drug development.

Introduction to ¹³C Metabolic Flux Analysis (MFA)

¹³C-MFA is a technique that utilizes substrates labeled with the stable isotope carbon-13 to trace the flow of carbon atoms through metabolic pathways.[1][4] By introducing a ¹³C-labeled substrate into a cell culture, the labeled carbons are incorporated into various downstream metabolites. The distribution of these isotopes in the metabolites, known as mass isotopomer distribution (MID), can be measured using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[1] This information, combined with a metabolic network model, allows for the calculation of intracellular metabolic fluxes.[4][5]

D-Ribose-1,2-¹³C₂ is a valuable tracer for studying nucleotide synthesis because ribose is the sugar backbone of all ribonucleotides.[6] By providing cells with ribose labeled at the first and second carbon positions, researchers can directly track its incorporation into the ribose-5-phosphate pool and subsequently into newly synthesized nucleotides. This approach provides a more direct measure of the pentose phosphate pathway's (PPP) contribution to nucleotide synthesis compared to using labeled glucose, which can be metabolized through various other pathways.

Experimental Workflow for D-Ribose-1,2-¹³C₂ Labeling and Analysis

The following workflow outlines the key steps involved in using D-Ribose-1,2-¹³C₂ to study nucleotide synthesis in cultured cells.

References

- 1. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]

- 3. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 4. mdpi.com [mdpi.com]

- 5. vanderbilt.edu [vanderbilt.edu]

- 6. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to Stable Isotope Tracing with Ribose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of stable isotope tracing with a focus on ribose metabolism. Ribose, a central building block for nucleotides and a key product of the pentose phosphate pathway (PPP), plays a critical role in cellular proliferation, redox homeostasis, and nucleotide synthesis. Understanding the dynamics of ribose metabolism is therefore crucial for research in various fields, including oncology and drug development. Stable isotope tracing, coupled with mass spectrometry, offers a powerful methodology to quantitatively analyze the flux through ribose synthesis pathways, providing deep insights into cellular metabolic phenotypes.

Core Concepts in Ribose Isotope Tracing

Stable isotope tracing utilizes non-radioactive, heavier isotopes of elements like carbon (¹³C) to track the metabolic fate of a substrate, typically glucose, as it is converted into downstream metabolites, including ribose.[1] By supplying cells or organisms with a specifically labeled nutrient, such as [U-¹³C]-glucose (where all six carbon atoms are ¹³C), researchers can trace the incorporation of these labeled carbons into ribose and its derivatives.[2][3] This allows for the elucidation of pathway activity and the quantification of metabolic fluxes, which are the rates of metabolic reactions.[4][5]

The primary pathway for ribose synthesis is the pentose phosphate pathway (PPP), which diverges from glycolysis at the level of glucose-6-phosphate.[6][7][8] The PPP has two main branches:

-

The Oxidative Branch: This is an irreversible pathway that converts glucose-6-phosphate into ribulose-5-phosphate, generating NADPH in the process. Ribulose-5-phosphate is then isomerized to ribose-5-phosphate.[1]

-

The Non-oxidative Branch: This is a series of reversible reactions that interconvert 5-carbon sugars (like ribose-5-phosphate) and 3-, 4-, 6-, and 7-carbon sugar phosphates, linking the PPP back to glycolysis and gluconeogenesis.[9]

Stable isotope tracing can distinguish between these two branches and quantify their relative contributions to the total ribose pool.

Experimental Protocols

A typical stable isotope tracing experiment to investigate ribose metabolism involves several key steps, from cell culture and isotope labeling to sample preparation and mass spectrometry analysis.

Cell Culture and Isotope Labeling

-

Cell Seeding: Plate cells at a desired density in standard culture medium and allow them to adhere and resume proliferation overnight. For a 6-well plate, a starting density of approximately 200,000 cells per well is common.

-

Media Preparation: Prepare an isotope labeling medium. This is typically a base medium (e.g., DMEM or RPMI 1640) that lacks the unlabeled nutrient to be traced (e.g., glucose-free DMEM). Supplement this medium with the stable isotope-labeled tracer, such as [U-¹³C]-glucose, at the desired concentration (e.g., 10 mM). It is also recommended to use dialyzed fetal bovine serum (FBS) to minimize the presence of unlabeled nutrients.

-

Isotope Labeling: After the initial incubation, aspirate the standard medium, wash the cells with phosphate-buffered saline (PBS), and replace it with the prepared isotope labeling medium. The duration of labeling is critical and depends on the metabolic pathway of interest. For central carbon metabolism, including the PPP, labeling times can range from a few hours to 24 hours to reach isotopic steady state.[10]

Metabolite Extraction

-

Quenching Metabolism: To accurately capture the metabolic state at the time of harvesting, it is crucial to rapidly quench all enzymatic activity. This is typically achieved by aspirating the labeling medium and immediately adding a cold extraction solvent, such as 80% methanol pre-chilled to -80°C.

-

Cell Lysis and Metabolite Collection: Scrape the cells in the cold extraction solvent and transfer the cell lysate to a microcentrifuge tube. Vortex the tube thoroughly.

-

Precipitation and Clarification: Incubate the lysate at -80°C for at least 20 minutes to precipitate proteins. Centrifuge the samples at maximum speed (e.g., >14,000 rpm) at 4°C for 10 minutes to pellet cell debris.

-

Supernatant Collection: Carefully transfer the supernatant, which contains the extracted metabolites, to a new tube.

-

Drying: Dry the metabolite extracts completely using a vacuum evaporator (e.g., a SpeedVac). The dried samples can be stored at -80°C until analysis.

Mass Spectrometry Analysis

-

Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent for mass spectrometry analysis, typically a mixture of water and an organic solvent like acetonitrile or methanol.

-

Instrumentation: Analyze the samples using a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap instrument, coupled with a liquid chromatography (LC) system (LC-MS). The LC separates the metabolites in the extract before they enter the mass spectrometer.

-

Data Acquisition: The mass spectrometer measures the mass-to-charge ratio (m/z) of the ions. For stable isotope tracing, the instrument detects the different isotopologues of a metabolite, which are molecules of the same compound that differ in their isotopic composition. For example, unlabeled ribose-5-phosphate will have a specific m/z, while ribose-5-phosphate containing five ¹³C atoms (M+5) will have a higher m/z.

-

Data Analysis: The raw data from the mass spectrometer is processed to identify and quantify the different isotopologues of ribose-containing metabolites. This data is then corrected for the natural abundance of stable isotopes to determine the fractional enrichment of the tracer in the metabolite pool. This information can then be used for metabolic flux analysis.

Data Presentation

The quantitative data obtained from stable isotope tracing experiments can be presented in tables to facilitate comparison between different experimental conditions.

| Metabolite | Isotopologue | Condition A (% Enrichment) | Condition B (% Enrichment) |

| Ribose-5-Phosphate | M+5 | 45.2 ± 3.1 | 68.7 ± 4.5 |

| Adenosine | M+5 | 38.9 ± 2.8 | 55.1 ± 3.9 |

| Adenosine | M+1 | 2.1 ± 0.5 | 5.8 ± 1.2 |

Table 1: Example of fractional enrichment data for ribose-containing metabolites. "M+n" refers to the isotopologue with 'n' heavy isotopes (e.g., ¹³C) incorporated. Data is presented as mean ± standard deviation.

| Metabolic Flux | Condition A (Relative Flux) | Condition B (Relative Flux) |

| Glycolysis | 100 | 85 |

| Oxidative PPP | 15.3 ± 1.2 | 25.8 ± 2.1 |

| Non-oxidative PPP | 5.2 ± 0.7 | 8.9 ± 1.0 |

Table 2: Example of relative metabolic flux data through the pentose phosphate pathway. Fluxes are often normalized to the glycolytic flux.

Visualizations

Diagrams are essential for visualizing the complex relationships in metabolic pathways and experimental workflows.

Applications in Drug Development

Stable isotope tracing of ribose metabolism is a valuable tool in drug development for several reasons:

-

Target Validation: By measuring changes in metabolic fluxes, researchers can validate whether a drug candidate is hitting its intended metabolic target. For example, an inhibitor of a PPP enzyme should lead to a measurable decrease in ¹³C-labeling of ribose-5-phosphate from a ¹³C-glucose tracer.

-

Mechanism of Action Studies: This technique can elucidate the metabolic mechanism of action of a drug. A compound might not directly target a PPP enzyme but could indirectly affect ribose synthesis by altering the availability of glucose-6-phosphate or by changing the cellular redox state (NADP+/NADPH ratio), which allosterically regulates the PPP.

-

Identifying Metabolic Vulnerabilities: Cancer cells often exhibit altered metabolism, including an increased reliance on the PPP for nucleotide synthesis to support rapid proliferation. Stable isotope tracing can identify these metabolic dependencies, which can then be exploited for therapeutic intervention.[11]

-

Pharmacodynamic Biomarker Development: The degree of labeling in ribose or downstream nucleotides can serve as a pharmacodynamic biomarker to assess drug efficacy in preclinical and clinical studies.[12]

Conclusion

Stable isotope tracing with ribose provides a dynamic and quantitative view of a critical hub of cellular metabolism. The detailed experimental protocols and data analysis workflows described in this guide offer a framework for researchers to implement these powerful techniques. By carefully designing and executing these experiments, scientists can gain unprecedented insights into the regulation of ribose synthesis and its role in health and disease, ultimately accelerating the development of novel therapeutics.

References

- 1. Ribose 5-phosphate - Wikipedia [en.wikipedia.org]

- 2. 13C tracer analysis suggests extensive recycling of endogenous CO2 in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Pentose Phosphate Pathway Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]

- 5. Studying metabolic flux adaptations in cancer through integrated experimental-computational approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ribose | Description, Forms, Function, & Uses | Britannica [britannica.com]

- 7. Ribose - Wikipedia [en.wikipedia.org]

- 8. alevelbiology.co.uk [alevelbiology.co.uk]

- 9. portlandpress.com [portlandpress.com]

- 10. Isotopic Tracing of Nucleotide Sugar Metabolism in Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dspace.mit.edu [dspace.mit.edu]

- 12. biorxiv.org [biorxiv.org]

An In-depth Technical Guide on the Safety and Handling of D-Ribose-1,2-13C2

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling procedures for D-Ribose-1,2-13C2, a stable isotope-labeled form of D-Ribose. The information presented is essential for ensuring safe laboratory practices and maintaining the integrity of experimental outcomes. The safety and handling information is primarily based on the data for unlabeled D-Ribose, as specific toxicological studies on the 13C-labeled variant are not extensively available. The isotopic labeling is not expected to alter the chemical hazards of the molecule.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[1][2] It is a five-carbon monosaccharide and a fundamental component of ribonucleic acid (RNA) and adenosine triphosphate (ATP).[3][4] The replacement of two carbon atoms with the stable isotope 13C allows it to be used as a tracer in metabolic research and drug development.[5]

| Property | Value | Source |

| Molecular Formula | 13C2C3H10O5 | [1][] |

| Molecular Weight | 152.12 g/mol | [1][][7] |

| Melting Point | 88-92 °C (decomposes) | [1][2][][8][9] |

| Appearance | White to light yellow crystalline powder | [1][2][8][9] |

| Solubility | Soluble in water. Insoluble in ether. | [4] |

| Isotopic Purity | ≥99 atom % 13C | [1][] |

| Chemical Purity | ≥99% (HPLC) | [1][] |

Safety and Hazard Information

Based on the safety data sheets for D-Ribose, the 1,2-13C2 labeled version is not classified as a hazardous substance.[8] However, standard laboratory precautions should always be observed.

| Hazard Category | Information |

| GHS Classification | Not a hazardous substance or mixture. |

| Potential Health Effects | May cause mild irritation to the eyes, skin, and respiratory tract upon contact or inhalation.[10] Ingestion of large amounts may cause gastrointestinal discomfort.[4][10] |

| Carcinogenicity | No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC, ACGIH, NTP, or OSHA.[2] |

Handling and Storage